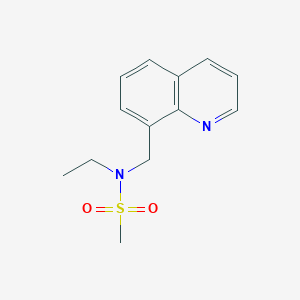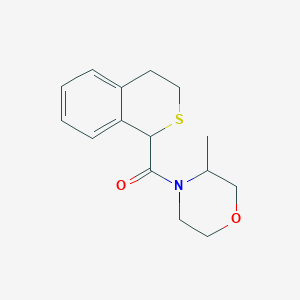![molecular formula C16H20N2O3S B7591760 2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide](/img/structure/B7591760.png)
2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as Ipragliflozin, a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2).
Mécanisme D'action
2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide selectively inhibits SGLT2, a protein responsible for glucose reabsorption in the kidneys. By inhibiting SGLT2, this compound reduces glucose reabsorption, leading to increased glucose excretion in urine. This mechanism of action results in a decrease in blood glucose levels in individuals with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide include a decrease in blood glucose levels, weight loss, and a decrease in blood pressure. This compound has also been shown to improve insulin sensitivity and reduce the risk of cardiovascular events in individuals with type 2 diabetes mellitus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide in lab experiments is its ability to selectively inhibit SGLT2. This compound is also stable and has a long half-life, making it suitable for use in long-term experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide. One potential direction is to study the effects of this compound on other diseases such as heart failure and chronic kidney disease. Additionally, future research could focus on developing more cost-effective synthesis methods for this compound. Another potential direction is to study the long-term effects of this compound on individuals with type 2 diabetes mellitus. Finally, future research could focus on developing more selective inhibitors of SGLT2 with fewer side effects.
In conclusion, 2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide has significant potential in various scientific research fields due to its ability to selectively inhibit SGLT2. This compound has been extensively studied for its potential in treating type 2 diabetes mellitus and has also shown promise in treating other diseases such as heart failure and chronic kidney disease. While there are limitations to using this compound in lab experiments, future research could focus on developing more cost-effective synthesis methods and more selective inhibitors of SGLT2.
Méthodes De Synthèse
The synthesis of 2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide is a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 2-bromoethyl ether with 4-hydroxyphenyl acetic acid to form 4-(2-bromoethoxy)phenylacetic acid. This intermediate is then reacted with 2-propan-2-yl-1,3-thiazole-4-carbaldehyde to form 4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenylacetic acid. The final step involves the reaction of this intermediate with 2-chloro-N-(4-(hydroxymethyl)phenyl)acetamide to form 2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide.
Applications De Recherche Scientifique
2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide has various scientific research applications due to its ability to selectively inhibit SGLT2. This compound has been extensively studied for its potential in treating type 2 diabetes mellitus. Additionally, 2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide has also been studied for its potential in treating heart failure, chronic kidney disease, and obesity.
Propriétés
IUPAC Name |
2-[4-[(2-propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-10(2)16-18-12(9-22-16)8-20-13-4-6-14(7-5-13)21-11(3)15(17)19/h4-7,9-11H,8H2,1-3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGGYDBTHFHOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)COC2=CC=C(C=C2)OC(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7591683.png)
![4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-(4-methylphenyl)oxane-3-carboxamide](/img/structure/B7591690.png)
![5,6-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7591700.png)


![1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591719.png)
![3-[(3,4-Dimethoxyphenoxy)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591721.png)
![1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)


![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7591753.png)
![2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591762.png)
![3-[(4-Methylpyrazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591764.png)